molecular formula C10H10Cl2N2O2 B13812911 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one CAS No. 52420-44-7

1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one

Cat. No.: B13812911
CAS No.: 52420-44-7
M. Wt: 261.10 g/mol
InChI Key: DWFWIHMXQQOPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a methoxyimidazolidinone ring

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one typically involves the reaction of 2,4-dichlorophenyl isocyanate with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

52420-44-7

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3-methoxyimidazolidin-2-one

InChI

InChI=1S/C10H10Cl2N2O2/c1-16-14-5-4-13(10(14)15)9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3

InChI Key

DWFWIHMXQQOPBO-UHFFFAOYSA-N

Canonical SMILES

CON1CCN(C1=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.